Tolcapone-d4 is a deuterated analog of tolcapone, which is a selective inhibitor of catechol-O-methyltransferase. This compound is primarily utilized in pharmacological research, particularly in studies related to neurodegenerative diseases such as Parkinson's disease. The presence of deuterium in tolcapone-d4 allows for enhanced tracking in metabolic studies and provides insights into the drug's pharmacokinetics and dynamics.
Tolcapone was originally developed as a medication to treat Parkinson's disease by inhibiting catechol-O-methyltransferase, an enzyme involved in the metabolism of dopamine. The deuterated form, tolcapone-d4, is synthesized to improve the stability and bioavailability of the compound while facilitating advanced analytical techniques such as mass spectrometry.
Tolcapone-d4 falls under the classification of pharmaceutical compounds and specifically as a catechol-O-methyltransferase inhibitor. It is categorized within the broader class of neuropharmacological agents.
The synthesis of tolcapone-d4 involves several key steps, typically beginning with the preparation of deuterated precursors. The general synthetic route includes:
The synthetic strategy often employs methods like microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times. Detailed methodologies can be found in research literature focusing on similar compounds or derivatives .
Tolcapone-d4 retains the same molecular structure as tolcapone but includes deuterium atoms at specific positions, which can be identified through nuclear magnetic resonance spectroscopy. Its chemical formula is , indicating four hydrogen atoms have been replaced by deuterium.
The molecular weight of tolcapone-d4 is approximately 306.38 g/mol, and its structural representation can be visualized using molecular modeling software that illustrates the spatial arrangement of atoms.
Tolcapone-d4 participates in various chemical reactions typical for catechol-O-methyltransferase inhibitors, including:
Studies involving tolcapone-d4 often utilize advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to monitor its metabolic fate in biological systems .
The primary mechanism by which tolcapone-d4 exerts its effects is through competitive inhibition of catechol-O-methyltransferase. By inhibiting this enzyme, tolcapone-d4 increases the levels of dopamine and other catecholamines in the synaptic cleft, enhancing dopaminergic signaling.
Research indicates that tolcapone increases dopamine availability particularly in regions like the prefrontal cortex, which is crucial for cognitive functions . Studies have shown that this inhibition leads to improved cognitive flexibility and stability in subjects administered with tolcapone-d4 .
Tolcapone-d4 is primarily used in pharmacological research aimed at understanding:
Additionally, its unique properties make it valuable for studies utilizing isotopic labeling techniques, allowing researchers to trace metabolic pathways more effectively than with non-deuterated compounds .
Tolcapone-d4 is a deuterium-labeled isotopologue of the catechol-O-methyltransferase (COMT) inhibitor Tolcapone. The compound features selective deuterium substitution at the four hydrogen positions of the 4-methylphenyl ring, resulting in a tetradeuterated methyl group (–CD₃) attached to the phenyl moiety. This modification yields the chemical name (3,4-dihydroxy-5-nitrophenyl)-(2,3,5,6-tetradeuterio-4-methylphenyl)methanone, with the molecular formula C₁₄H₇D₄NO₅ (molecular weight: 277.27 g/mol) [3] [5] [6]. The isotopic labeling occurs at the aromatic methyl group, preserving the core pharmacophore—the 3,4-dihydroxy-5-nitrophenyl ketone—responsible for COMT inhibition and anti-aggregation properties [3]. The structural integrity ensures Tolcapone-d4 retains the biochemical activity of its non-deuterated counterpart while providing distinct spectroscopic signatures for tracking.
Table 1: Isotopic Labeling Profile of Tolcapone-d4
Position | Atom Replaced | Isotope | Abundance |
---|---|---|---|
4-Methylphenyl group | 4×H | ²H (D) | 98% atom D |
Tolcapone-d4 exhibits a molecular formula of C₁₄H₇D₄NO₅, differing from the non-deuterated Tolcapone (C₁₄H₁₁NO₅) by the replacement of four hydrogen atoms with deuterium. This substitution increases the molecular mass by 4 atomic mass units (from 273.24 to 277.27 g/mol) [3] [6]. The deuterated analog maintains identical bond angles and lengths in the nitrocatechol moiety, critical for target engagement. However, the C–D bonds in the methyl group are shorter (∼1.09 Å vs. 1.11 Å for C–H) and exhibit lower vibrational frequencies, potentially influencing pharmacokinetic properties like metabolic stability [6]. Notably, the query’s suggested formula "C₁₄D₄N₂O₅S" is inconsistent with established data, as Tolcapone-d4 contains no sulfur (S) and only one nitrogen beyond the nitro group [3] [5].
Tolcapone-d4 shares similar bulk physicochemical properties with its protiated analog:
Table 2: Key Physicochemical Properties
Property | Tolcapone | Tolcapone-d4 | Analytical Significance |
---|---|---|---|
Molecular Weight | 273.24 g/mol | 277.27 g/mol | Mass shift in spectrometry |
Log P (estimated) | ~2.8 | ~2.8 | Similar hydrophobicity |
Metabolic Stability | Moderate | Enhanced | KIE reduces demethylation rate |
Mass Spectrometry
Tolcapone-d4 exhibits a distinct mass shift detectable via LC-MS:
Table 3: Mass Spectrometry Fragmentation Patterns
Ion (m/z) | Assignment | Deuterium Retention |
---|---|---|
278.3 | [M+H]⁺ | Yes |
260.2 | [M+H–H₂O]⁺ | Yes |
214.1 | Aryl–CO⁺ fragment (C₇H₃D₄O) | Yes |
NMR Spectroscopy
Deuteration significantly alters NMR signals:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: